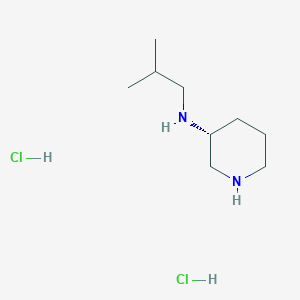

(R)-N-(2-Methylpropyl)piperidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-N-(2-Methylpropyl)piperidin-3-amine dihydrochloride, commonly known as MP3, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MP3 is a chiral compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and other polar solvents.

Applications De Recherche Scientifique

Conformational Analysis and Crystal Structure

- Chiral Hindered Amides : Research by Rauk et al. (1983) on amide derivatives, including those structurally related to piperidines, focuses on their static and dynamic structures, determined through proton NMR spectroscopy. The study reveals insights into the conformations adopted by these molecules and the energy barriers associated with hindered rotation about key bonds (Rauk, Tavares, Khan, Borkent, & Olson, 1983).

- Phosphoric Triamides : Gholivand et al. (2005) synthesized new phosphoric triamides through reactions involving piperidine, providing valuable data on their structures through NMR spectra and X-ray crystallography. These findings contribute to our understanding of the molecule's geometry and the effects of hydrogen bonding and packing in the solid state (Gholivand, Védova, Firooz, Alizadehgan, Michelini, & Diez, 2005).

Reactivity and Synthesis Applications

- Hydrogenation of Aminals : Zondler and Pfleiderer (1975) explored the catalytic hydrogenation of aminals to form 3-(γ-aminopropyl)-piperidines, demonstrating the stereospecific influence of the catalyst used. This process is significant for the synthesis of various aminopropyl-piperidines (Zondler & Pfleiderer, 1975).

- Amine Additives in Polymerization : Hamasaki, Kamigaito, and Sawamoto (2002) discussed the role of amine additives, including piperidine derivatives, in enhancing the control and rate of polymerization processes. This research highlights the utility of amines in living radical polymerization, underscoring their relevance in materials science (Hamasaki, Kamigaito, & Sawamoto, 2002).

Catalysis

- Hydroaminoalkylation for N-heterocycle Synthesis : Payne et al. (2013) demonstrated the use of secondary amines, including piperidine, in the direct alkylation of N-heterocycles through C-H functionalization adjacent to nitrogen. This catalytic method provides an efficient route to synthesize α- and β-alkylated N-heterocycles, which are valuable in pharmaceutical and material sciences (Payne, Garcia, Eisenberger, Yim, & Schafer, 2013).

Propriétés

IUPAC Name |

(3R)-N-(2-methylpropyl)piperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-8(2)6-11-9-4-3-5-10-7-9;;/h8-11H,3-7H2,1-2H3;2*1H/t9-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBTZLXSZLVOLS-KLQYNRQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN[C@@H]1CCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(2-Methylpropyl)piperidin-3-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2766309.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2766311.png)

![5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2766315.png)

![2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2766318.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2766320.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2766322.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2766330.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2766332.png)